
methyl N-(3-bromophenyl)glycinate
Übersicht
Beschreibung
Methyl N-(3-bromophenyl)glycinate is a chemical compound used in scientific research. It has a CAS Number of 126689-75-6 and a molecular weight of 244.09 . The IUPAC name for this compound is methyl (3-bromoanilino)acetate .
Molecular Structure Analysis
The molecular structure of methyl N-(3-bromophenyl)glycinate is represented by the linear formula C9H10BRNO2 . More detailed structural information may be obtained through techniques such as X-ray diffraction analysis.Physical And Chemical Properties Analysis
Methyl N-(3-bromophenyl)glycinate is a solid . More detailed physical and chemical properties may be obtained through laboratory analysis.Wissenschaftliche Forschungsanwendungen
Synthesis of Nonlinear Optical Materials
“N-(3-Bromophenyl)glycine methyl ester” is used in the synthesis of materials with third-order nonlinear optical properties. These materials are crucial for developing opto-electronic applications such as optical computing and dynamic image processing .
Photoluminescence Studies
This compound is instrumental in the study of photoluminescence properties in various materials. It aids in the understanding of structural perfection and is used to enhance the emission of blue fluorescence in certain applications .
Thermal Stability Analysis
The thermal properties of “N-(3-Bromophenyl)glycine methyl ester” make it a valuable compound for assessing the thermal stability of materials. It remains stable up to a certain temperature, which is essential for the development of heat-resistant materials .
Potential Cooling Agents
Derivatives of “methyl N-(3-bromophenyl)glycinate” have been explored for their potential as cooling agents. These compounds could be used in flavor applications, medicinal formulations, and skin products due to their cooling effects .
Organic Synthesis
This compound serves as a building block in organic synthesis, particularly in the formation of Betti base derivatives. These derivatives have applications in asymmetric synthesis and can function as chiral ligands or auxiliaries .
Chemical Education and Research
“Methyl N-(3-bromophenyl)glycinate” is used in academic settings for teaching and research purposes. It provides a practical example for students to learn about synthesis routes and the outcomes of various chemical reactions.
Eigenschaften
IUPAC Name |
methyl 2-(3-bromoanilino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-13-9(12)6-11-8-4-2-3-7(10)5-8/h2-5,11H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUPNFJZQXITID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




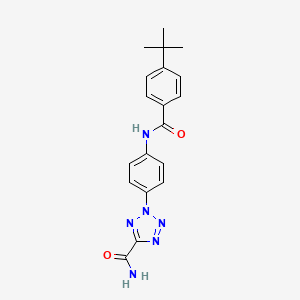
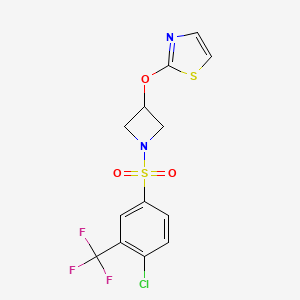
![(Z)-methyl 4-((3-(2-ethoxy-2-oxoethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2743875.png)

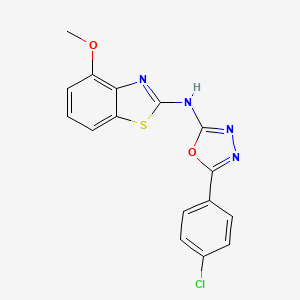
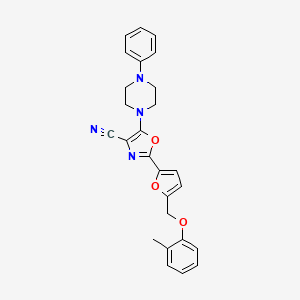

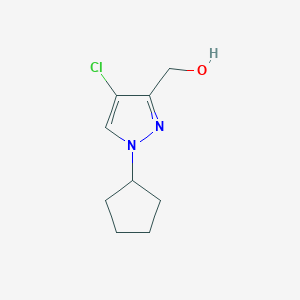
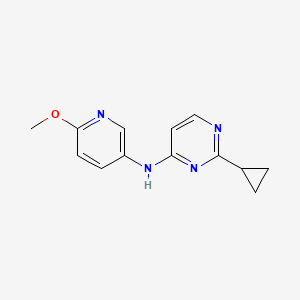
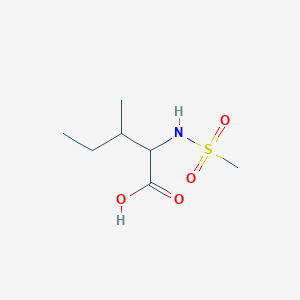

![3-(2-fluorophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B2743891.png)